Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate
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Overview
Description
Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of pyrrolopyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate is an allosteric modulator of the M4 muscarinic acetylcholine receptor . The M4 receptor is one of the five muscarinic receptors (M1-M5) that play crucial roles in various physiological functions, including neuronal signaling in the central nervous system.
Mode of Action
This binding can enhance or inhibit the receptor’s response to acetylcholine, thereby modulating the receptor’s activity .
Biochemical Analysis
Biochemical Properties
Similar compounds, such as 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives, have been reported to exhibit potent necroptosis inhibitory activity . Necroptosis is a form of programmed cell death that is involved in various pathological conditions, including inflammatory diseases, neurodegenerative diseases, and cancers .
Cellular Effects
The cellular effects of Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate are currently unknown. Related compounds have been shown to have significant effects on cellular processes. For instance, 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives have been reported to inhibit necroptosis, a form of programmed cell death .
Molecular Mechanism
Related compounds have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), a key regulator of necroptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of pyrrole-derived α,β-alkynyl ketones, followed by cyclization reactions catalyzed by gold or other catalysts .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution: This compound can participate in substitution reactions, particularly involving the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine monohydrate for cyclization, gold catalysts for cyclization of pyrazoles, and sodium hydride (NaH) for final cyclization steps .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might yield oxidized derivatives, while substitution reactions could result in various substituted pyrrolopyridine derivatives .
Scientific Research Applications
Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit various biological activities.
Indole Derivatives: Indoles are another class of nitrogen-containing heterocycles with significant biological importance.
Cyclopenta[b]pyridine Derivatives: These compounds have a similar core structure and are used in various chemical and biological applications.
Uniqueness
Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-9(12)7-3-2-6-4-10-5-8(6)11-7/h2-3,10H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVDRIJLLSDWBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(CNC2)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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